molecular formula C15H19NO4 B7555512 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid

4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid

Cat. No. B7555512
M. Wt: 277.31 g/mol
InChI Key: QYOKUTVUGORBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid, also known as CPPB, is a chemical compound that has gained attention for its potential therapeutic applications. CPPB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological and psychiatric disorders. In

Mechanism of Action

4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid acts as a selective antagonist of the mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The mGluR5 is involved in the regulation of various physiological processes, including synaptic plasticity, neuronal excitability, and neurotransmitter release. By blocking the mGluR5, 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid can modulate these processes and produce therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has been shown to modulate the mGluR5 signaling pathway, which is involved in the regulation of various physiological processes, including synaptic plasticity, neuronal excitability, and neurotransmitter release. By blocking the mGluR5, 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid can reduce glutamate release and enhance GABAergic transmission, which can produce anxiolytic, antidepressant, and analgesic effects.

Advantages and Limitations for Lab Experiments

4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has several advantages for lab experiments, including its high selectivity for the mGluR5, its well-characterized mechanism of action, and its availability as a research tool. However, 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid also has some limitations, including its relatively low potency and its poor solubility in aqueous solutions.

Future Directions

There are several future directions for the research on 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid, including the development of more potent and selective mGluR5 antagonists, the investigation of the long-term effects of 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid on synaptic plasticity and neuronal function, and the exploration of its potential therapeutic applications in other neurological and psychiatric disorders. Furthermore, the combination of 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid with other drugs or therapies may enhance its therapeutic effects and reduce its potential side effects.

Synthesis Methods

The synthesis of 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid involves the reaction of 4-benzyloxybenzaldehyde with 3-hydroxypropylamine, followed by the removal of the benzyl protecting group and the introduction of the pyrrolidine-1-carbonyl moiety. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and pain. Studies have shown that 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid can modulate the mGluR5 signaling pathway, which is involved in the regulation of synaptic plasticity, neuronal excitability, and neurotransmitter release. 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to reduce cocaine self-administration and relapse in rats. Furthermore, 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has been shown to have analgesic effects in animal models of neuropathic pain.

properties

IUPAC Name

4-[2-(3-hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-10-2-4-13-3-1-9-16(13)14(18)11-5-7-12(8-6-11)15(19)20/h5-8,13,17H,1-4,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOKUTVUGORBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)C(=O)O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid

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